3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)
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Overview
Description
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.
Functionalization: Introduction of the tert-butyl group, ethyl ester, and trimethoxybenzoyl moiety through various substitution and esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.
Scientific Research Applications
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate
- Ethyl 2-(tert-butyl)-5-acetoxybenzofuran-3-carboxylate
Uniqueness
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) is unique due to the presence of the trimethoxybenzoyl group, which may impart distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-8-31-24(27)20-16-13-15(9-10-17(16)33-22(20)25(2,3)4)32-23(26)14-11-18(28-5)21(30-7)19(12-14)29-6/h9-13H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHEODPHALZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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